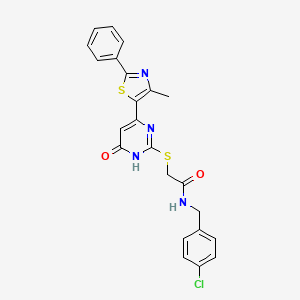
N-(4-chlorobenzyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O2S2 and its molecular weight is 483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorobenzyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazole and pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities , including anticancer, anti-inflammatory, and antimicrobial properties. The specific structural features of this compound suggest diverse mechanisms of action that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula for this compound is C23H19ClN4O2S2, with a molecular weight of approximately 483.0 g/mol. Its structure features multiple functional groups that facilitate various biological interactions, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN4O2S2 |
| Molecular Weight | 483.0 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives of thiazole and pyrimidine have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer). Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells.
- Mechanism of Action : The anticancer effects may be attributed to the modulation of apoptotic pathways, particularly through the regulation of proteins such as Bax and Bcl-2, which are crucial in controlling cell death.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research suggests that compounds within this structural class exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Comparative Studies : In vitro studies have shown that certain derivatives outperform traditional antibiotics like ampicillin, indicating their potential as new antimicrobial agents .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties, which are common among thiazole and pyrimidine derivatives. These effects may involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly employed for characterization.
Future Research Directions
Ongoing research is focused on optimizing the synthesis processes and exploring the full range of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are essential for advancing its development as a medicinal agent.
科学研究应用
Antimicrobial Activity
Research indicates that compounds with thiazole and pyrimidine structures exhibit notable antimicrobial properties. For instance, derivatives similar to N-(4-chlorobenzyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide have been evaluated for their effectiveness against various bacterial strains and fungi.
- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in metabolic pathways.
- Case Studies :
- A study demonstrated that thiazole-containing compounds showed activity against Mycobacterium tuberculosis, with IC50 values indicating significant efficacy against resistant strains .
- Another investigation highlighted the antimicrobial potential of similar thiazole derivatives against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
Anticancer Properties
The anticancer potential of this compound has garnered attention in recent research.
- In Vitro Studies : The compound has been tested against various cancer cell lines, including breast cancer (MCF7). Results indicated that certain derivatives exhibited potent cytotoxic effects, leading to cell death through apoptosis .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes related to cell proliferation and survival pathways. Molecular docking studies suggest that the compound binds effectively to target proteins, disrupting their function and leading to reduced tumor growth .
-
Case Studies :
- A specific study evaluated the cytotoxicity of thiazole derivatives on human cancer cells, revealing promising results for compounds structurally similar to our target compound .
- Another research effort reported that modifications in the molecular structure enhanced selectivity against cancer cells while maintaining a favorable safety profile in normal cells .
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S2/c1-14-21(32-22(26-14)16-5-3-2-4-6-16)18-11-19(29)28-23(27-18)31-13-20(30)25-12-15-7-9-17(24)10-8-15/h2-11H,12-13H2,1H3,(H,25,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOIUDWHLRYBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













